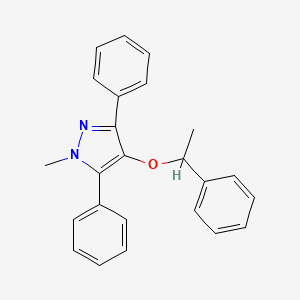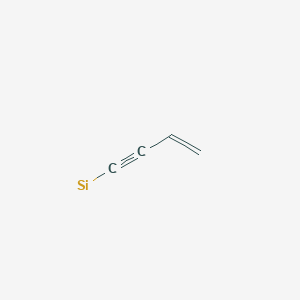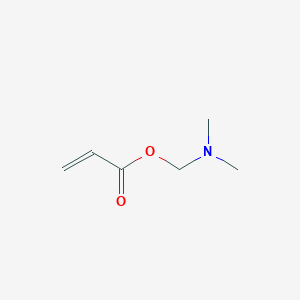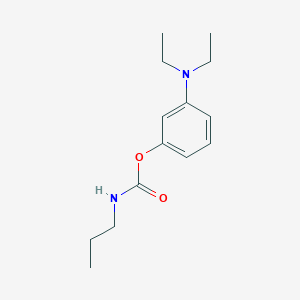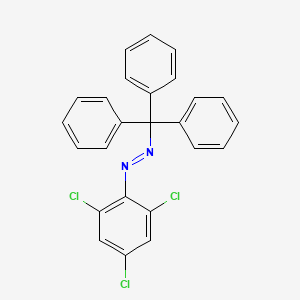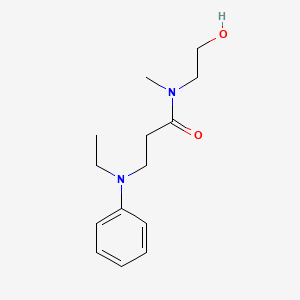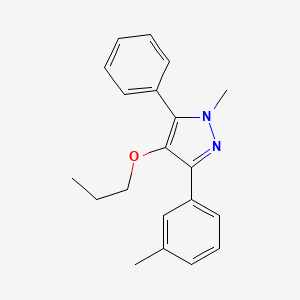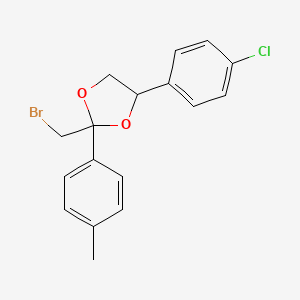
2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic organic compounds containing a five-membered ring with two oxygen atoms and three carbon atoms. This particular compound features bromomethyl, chlorophenyl, and methylphenyl substituents, making it a molecule of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Substituents: The bromomethyl, chlorophenyl, and methylphenyl groups can be introduced through various substitution reactions, often involving halogenation and Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The aromatic rings can undergo coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted dioxolanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane would depend on its specific application. Generally, the compound may interact with molecular targets through covalent bonding or non-covalent interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-4-phenyl-1,3-dioxolane
- 2-(Chloromethyl)-4-(4-chlorophenyl)-1,3-dioxolane
- 2-(Bromomethyl)-4-(4-methylphenyl)-1,3-dioxolane
Uniqueness
The unique combination of bromomethyl, chlorophenyl, and methylphenyl groups in 2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane may confer specific chemical properties and reactivity that distinguish it from similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
59365-41-2 |
|---|---|
Molecular Formula |
C17H16BrClO2 |
Molecular Weight |
367.7 g/mol |
IUPAC Name |
2-(bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C17H16BrClO2/c1-12-2-6-14(7-3-12)17(11-18)20-10-16(21-17)13-4-8-15(19)9-5-13/h2-9,16H,10-11H2,1H3 |
InChI Key |
ZCYAMVNUEWOWBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(OCC(O2)C3=CC=C(C=C3)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)
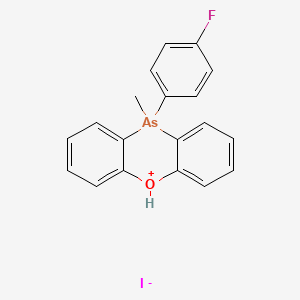
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)

